(4-(Dodecyloxy)phenyl)boronic acid
Description
Properties
CAS No. |
169760-27-4 |
|---|---|
Molecular Formula |
C18H31BO3 |
Molecular Weight |
306.2 g/mol |
IUPAC Name |
(4-dodecoxyphenyl)boronic acid |
InChI |
InChI=1S/C18H31BO3/c1-2-3-4-5-6-7-8-9-10-11-16-22-18-14-12-17(13-15-18)19(20)21/h12-15,20-21H,2-11,16H2,1H3 |
InChI Key |
LDFYXLAZSOMQLF-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)OCCCCCCCCCCCC)(O)O |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 4 Dodecyloxy Phenyl Boronic Acid
Contemporary Approaches to the Preparation of (4-(Dodecyloxy)phenyl)boronic acid
The synthesis of (4-(dodecyloxy)phenyl)boronic acid is predominantly achieved through two robust and well-established methodologies: palladium-catalyzed borylation and Grignard-mediated reactions. These methods offer reliable pathways from readily available precursors.
Optimized Palladium-Catalyzed Borylation Protocols
Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of carbon-boron bonds, offering high efficiency and broad functional group tolerance. nih.gov The most common approach for synthesizing arylboronic esters, which are immediate precursors to boronic acids, is the Miyaura borylation reaction. researchgate.net This involves the reaction of an aryl halide or pseudo-halide with a diboron (B99234) reagent in the presence of a palladium catalyst and a base.
The synthesis of (4-(dodecyloxy)phenyl)boronic acid via this method typically starts from 1-bromo-4-(dodecyloxy)benzene. The borylating agent is most often bis(pinacolato)diboron (B136004) (B₂pin₂) or the more atom-economical pinacol (B44631) borane (B79455) (HBpin). nih.gov The choice of catalyst and ligand is crucial for achieving high yields. Systems based on palladium(II) acetate (B1210297) (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) combined with phosphine (B1218219) ligands like SPhos or XPhos have proven effective for borylating electron-rich aryl halides. nih.govnih.gov
A typical reaction protocol involves heating the aryl halide, the diboron reagent, a base (commonly potassium acetate, KOAc, or potassium phosphate, K₃PO₄), and the palladium catalyst system in an anhydrous solvent such as dioxane or toluene. nih.govresearchgate.net The resulting pinacol boronate ester is then hydrolyzed to the target (4-(dodecyloxy)phenyl)boronic acid during aqueous workup or by subsequent treatment with an acid.
Table 1: Representative Palladium-Catalyzed Borylation Systems
| Catalyst / Ligand | Boron Source | Base | Typical Substrate | Reference |
|---|---|---|---|---|
| PdCl₂(dppf) | B₂pin₂ | KOAc | Aryl Halides | researchgate.net |
| Pd(OAc)₂ / SPhos | HBpin | Et₃N | Aryl Bromides | nih.gov |
| Pd₂(dba)₃ / XPhos | B₂pin₂ | K₃PO₄ | Aryl Chlorides | nih.gov |
This table presents general systems; specific conditions must be optimized for the synthesis of (4-(dodecyloxy)phenyl)boronic acid.
Grignard-Mediated Borylation Strategies for Arylboronic Acids
One of the most traditional and widely used methods for preparing arylboronic acids is the reaction of an organometallic intermediate with a borate (B1201080) ester. nih.govacs.org The Grignard-mediated pathway is a classic example, valued for its use of readily available and cost-effective reagents. organic-chemistry.org
The synthesis begins with the formation of the Grignard reagent, 4-(dodecyloxy)phenylmagnesium bromide, by reacting 1-bromo-4-(dodecyloxy)benzene with magnesium metal in an ethereal solvent like tetrahydrofuran (B95107) (THF) or diethyl ether. google.com The successful formation of the Grignard reagent is a critical step.
This organometallic intermediate is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(OiPr)₃), at low temperatures (typically between -80 °C and 0 °C) to prevent the formation of byproducts from multiple additions to the boron center. nih.govgoogle.com The resulting boronate ester intermediate is not isolated but is directly hydrolyzed by the addition of an aqueous acid (e.g., HCl or H₂SO₄). This acidic workup protonates the boronate ester to yield the final (4-(dodecyloxy)phenyl)boronic acid, which often precipitates from the reaction mixture. google.com
Reaction Scheme: Grignard-Mediated Synthesis
Ar-Br + Mg → Ar-MgBr (in THF)
Ar-MgBr + B(OR)₃ → Ar-B(OR)₂ + Mg(Br)(OR)
Ar-B(OR)₂ + H₃O⁺ → Ar-B(OH)₂ + 2 ROH
(Where Ar = 4-(dodecyloxy)phenyl and R = methyl or isopropyl)
Alternative Synthetic Pathways for Dodecyloxy-Substituted Phenylboronic Acid Derivatives
Beyond the two primary methods, other synthetic routes exist. Aryllithium reagents, generated via lithium-halogen exchange from an aryl halide and an organolithium reagent like n-butyllithium, can be used in place of Grignard reagents and reacted with borate esters. nih.govnih.gov This method is often performed at very low temperatures.
Additionally, transition metals other than palladium have been explored for C-B bond formation. Copper-catalyzed borylation of aryl halides has emerged as a viable alternative. rsc.org Furthermore, direct C-H borylation, catalyzed by metals like iridium or rhodium, offers an atom-economical approach by functionalizing the C-H bond of the aromatic ring directly, bypassing the need for a pre-functionalized aryl halide. nih.govrsc.org However, controlling regioselectivity can be a challenge with this method.
Precursor Design and Synthesis for (4-(Dodecyloxy)phenyl)boronic acid
The principal precursor for the most common synthetic routes to (4-(dodecyloxy)phenyl)boronic acid is 1-halo-4-(dodecyloxy)benzene, with the bromo-derivative being the most frequently used. The synthesis of this precursor is a straightforward and high-yielding process. nih.govclearsynth.com
The standard method for its preparation is the Williamson ether synthesis. This reaction involves the O-alkylation of 4-bromophenol (B116583) with a dodecyl halide, typically 1-bromododecane (B92323) or 1-iodododecane. The reaction is carried out in the presence of a base, such as potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH), in a polar aprotic solvent like acetone, acetonitrile, or dimethylformamide (DMF). Heating the reaction mixture ensures the completion of the nucleophilic substitution, affording 1-bromo-4-(dodecyloxy)benzene.
Table 2: Precursor Synthesis via Williamson Ether Synthesis
| Reactant 1 | Reactant 2 | Base | Solvent | Product |
|---|---|---|---|---|
| 4-Bromophenol | 1-Bromododecane | K₂CO₃ | Acetonitrile | 1-Bromo-4-(dodecyloxy)benzene |
Purification and Isolation Techniques for High Purity (4-(Dodecyloxy)phenyl)boronic acid
Achieving high purity is essential for the subsequent use of (4-(dodecyloxy)phenyl)boronic acid, particularly in applications like Suzuki-Miyaura couplings where impurities can interfere with the catalytic cycle. Several techniques are employed for its purification. clearsynth.com
Recrystallization is the most common and effective method for purifying solid arylboronic acids. libretexts.org The choice of solvent is critical and is determined by the principle that the compound should be highly soluble at high temperatures but sparingly soluble at low temperatures. libretexts.org Given the nonpolar dodecyl chain and the polar boronic acid group, a mixture of solvents, such as ethanol (B145695)/water or hexane/ethyl acetate, may be effective. Recrystallization from hot ethanol has been reported as a successful method for arylboronic acids. reddit.com
Acid-Base Extraction is another powerful purification technique that leverages the acidic nature of the boronic acid group. wordpress.com The crude product can be dissolved in an organic solvent and washed with an aqueous base (e.g., NaOH solution). google.com The boronic acid is deprotonated to form the water-soluble sodium boronate salt, which partitions into the aqueous layer, leaving behind non-acidic organic impurities. The aqueous layer is then separated and acidified (e.g., with HCl), causing the pure boronic acid to precipitate, after which it can be collected by filtration. google.comgoogle.com
Chromatography on silica (B1680970) gel can be challenging for boronic acids due to their polarity and potential for dehydration on the acidic silica surface, leading to tailing and poor separation. reddit.comresearchgate.net However, it can be a viable option in some cases, often using a solvent system containing a small amount of a polar solvent like methanol (B129727) in dichloromethane. reddit.com
Derivatization offers an alternative route to high purity. The crude boronic acid can be reacted with a bifunctional molecule like diethanolamine (B148213) to form a stable, crystalline boronate ester adduct. reddit.comwordpress.com This adduct can be easily purified by recrystallization. Subsequent treatment of the purified adduct with an acid will hydrolyze the ester and regenerate the high-purity boronic acid. reddit.com
Mechanistic Investigations of Reactions Involving 4 Dodecyloxy Phenyl Boronic Acid
Elucidation of Reaction Pathways in Cross-Coupling Methodologies
(4-(Dodecyloxy)phenyl)boronic acid is a key participant in several transition metal-catalyzed cross-coupling reactions, which are fundamental for the formation of carbon-carbon bonds.
Catalytic Cycles in Suzuki-Miyaura Cross-Coupling with (4-(Dodecyloxy)phenyl)boronic acid
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures. The catalytic cycle, typically employing a palladium catalyst, involves three primary steps: oxidative addition, transmetalation, and reductive elimination. chemrxiv.orglibretexts.orgyoutube.com
Oxidative Addition: The cycle commences with the oxidative addition of an organic halide to a low-valent palladium(0) complex. chemrxiv.orglibretexts.org This step is often the rate-determining step in the catalytic cycle. libretexts.org Mechanistic studies have shown that this can proceed through different pathways, potentially involving a 12-electron or a 14-electron palladium complex. chemrxiv.org The reactivity of the halide follows the general trend of I > OTf > Br > Cl. libretexts.org
Transmetalation: Following oxidative addition, the transmetalation step occurs. In this phase, the organic group from the boronic acid, in this case, the (4-(dodecyloxy)phenyl) group, is transferred to the palladium(II) complex. chemrxiv.orglibretexts.org This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. youtube.comnih.gov The transmetalation is believed to proceed through an intermediate with a Pd-O-B linkage. chemrxiv.org The stereochemistry of the organic group on the boron atom is retained during this transfer. libretexts.orgnih.gov
Reductive Elimination: The final step is reductive elimination, where the two organic groups on the palladium(II) center couple to form the new carbon-carbon bond, yielding the biaryl product. chemrxiv.orglibretexts.org This step also regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle. libretexts.orgyoutube.com
The long dodecyloxy chain of (4-(dodecyloxy)phenyl)boronic acid can influence the solubility of the reagent and intermediates, potentially affecting the reaction kinetics and yields in different solvent systems.
Role of (4-(Dodecyloxy)phenyl)boronic acid in other Transition Metal-Catalyzed Processes
Beyond the well-established Suzuki-Miyaura reaction, arylboronic acids like (4-(dodecyloxy)phenyl)boronic acid are valuable reagents in a variety of other transition metal-catalyzed transformations. These reactions often expand the synthetic utility of boronic acids for creating diverse molecular architectures.
Acylation Reactions: (4-(Dodecyloxy)phenyl)boronic acid can undergo palladium-catalyzed cross-coupling with acyl halides or anhydrides to form diaryl ketones. nih.gov This offers a regioselective alternative to traditional methods that can suffer from the formation of tertiary alcohols as byproducts. nih.gov The catalytic cycle for acylation with anhydrides involves the oxidative addition of the anhydride (B1165640) to the palladium catalyst, followed by transmetalation with the boronic acid and subsequent reductive elimination of the ketone. nih.gov
Carbonylative Coupling: In the presence of carbon monoxide, (4-(dodecyloxy)phenyl)boronic acid can participate in carbonylative Suzuki-Miyaura reactions to produce unsymmetrical ketones. nih.gov This process introduces a carbonyl group between the two coupling partners.
Nickel-Catalyzed Reactions: Nickel catalysts have emerged as a more abundant and cost-effective alternative to palladium for certain cross-coupling reactions. youtube.com (4-(Dodecyloxy)phenyl)boronic acid can be effectively coupled with various partners using nickel catalysis, including the arylation of N-acyliminium ions derived from quinolines and isoquinolines. ucla.edu
Boronic Acid Catalysis: Interestingly, boronic acids themselves can act as catalysts in certain reactions, a field known as boronic acid catalysis (BAC). rsc.org This typically involves the activation of hydroxyl groups in alcohols or carboxylic acids, facilitating reactions like Friedel-Crafts-type alkylations or amide bond formation under mild conditions. rsc.org While specific examples involving (4-(dodecyloxy)phenyl)boronic acid as a catalyst are less common, the principles of BAC could potentially be applied.
The diverse reactivity of (4-(dodecyloxy)phenyl)boronic acid in these processes underscores its importance as a versatile building block in organic synthesis. cuny.edu
Non-Catalytic Reactions and Acid-Base Equilibria of (4-(Dodecyloxy)phenyl)boronic acid
(4-(Dodecyloxy)phenyl)boronic acid, like other boronic acids, exhibits characteristic non-catalytic reactivity and participates in acid-base equilibria.
Phenylboronic acids are weak Lewis acids. nih.gov The acidity of a boronic acid is a crucial factor influencing its reactivity, particularly in complexation reactions. The pKa value of a substituted phenylboronic acid is influenced by the electronic nature of the substituents on the aromatic ring. nih.govscispace.com Electron-withdrawing groups generally decrease the pKa (increase acidity), while electron-donating groups increase the pKa (decrease acidity). nih.gov The dodecyloxy group in (4-(dodecyloxy)phenyl)boronic acid is an electron-donating group, which would be expected to result in a higher pKa compared to unsubstituted phenylboronic acid.
In aqueous solution, (4-(dodecyloxy)phenyl)boronic acid exists in equilibrium between its neutral, trigonal planar form and its anionic, tetrahedral boronate form. scispace.comresearchgate.net This equilibrium is pH-dependent. scispace.com The boronate form is generally a better nucleophile in transmetalation steps of cross-coupling reactions.
Boronic acids can also undergo reversible self-condensation to form cyclic anhydrides known as boroxines, particularly under anhydrous conditions. ucla.edu This equilibrium needs to be considered when performing reactions with boronic acids.
Intermolecular Interactions and Complexation Behavior of (4-(Dodecyloxy)phenyl)boronic acid
The ability of boronic acids to form reversible covalent bonds with diols is a key aspect of their intermolecular interaction and complexation behavior. nih.govnih.gov This property is the basis for their use in sensors, drug delivery systems, and self-assembling materials. nih.gov
(4-(Dodecyloxy)phenyl)boronic acid can form cyclic boronate esters with 1,2- and 1,3-diols. nih.gov The stability of these complexes is dependent on several factors, including the structure of the diol, the pH of the solution, and the pKa of the boronic acid. scispace.comnih.gov The formation of the more stable tetrahedral boronate ester is favored at higher pH values where the boronate anion is the predominant species. scispace.com
The long dodecyloxy chain in (4-(dodecyloxy)phenyl)boronic acid introduces a significant hydrophobic component to the molecule. This can lead to its incorporation into micellar systems or its use in the formation of worm-like micelles, where the viscosity can be responsive to the presence of diols like sugars. researchgate.net The hydrophobic tail can also drive self-assembly processes, leading to the formation of ordered structures in solution or at interfaces.
Furthermore, boronic acids can interact with certain amino acid residues in proteins, such as serine, which can lead to enzyme inhibition. nih.gov The hydrophobic nature of the dodecyloxy group could potentially enhance binding to hydrophobic pockets within enzyme active sites. nih.gov
Advanced Applications of 4 Dodecyloxy Phenyl Boronic Acid in Chemical Science and Materials Engineering
Application in Sophisticated Organic Transformations
(4-(Dodecyloxy)phenyl)boronic acid has emerged as a valuable reagent in the field of organic synthesis, enabling the construction of complex molecular frameworks with high degrees of control. Its utility is particularly evident in reactions that demand precision in the formation of new chemical bonds.
Regioselective and Stereoselective Syntheses Utilizing (4-(Dodecyloxy)phenyl)boronic acid
While specific examples detailing the regioselective and stereoselective applications of (4-(Dodecyloxy)phenyl)boronic acid are not extensively documented in the provided search results, the broader class of arylboronic acids is well-established in its ability to facilitate such controlled syntheses. For instance, the regioselective synthesis of ortho-iodobiphenylboronic acid derivatives has been achieved through a highly selective metal-iodine exchange, where the site-selectivity is governed by the steric bulk of the biphenyl (B1667301) fragment. rsc.org This principle of sterically controlled reactivity can be extrapolated to predict the behavior of (4-(Dodecyloxy)phenyl)boronic acid in similar transformations. The bulky dodecyloxy group would be expected to exert significant steric hindrance, thereby directing incoming reagents to specific positions on the aromatic ring and influencing the stereochemical outcome of reactions at adjacent chiral centers.
Role of (4-(Dodecyloxy)phenyl)boronic acid in Complex Molecular Architecture Synthesis
The synthesis of complex molecular architectures often relies on the predictable and efficient formation of carbon-carbon and carbon-heteroatom bonds. Arylboronic acids, including (4-(Dodecyloxy)phenyl)boronic acid, are instrumental in this regard, primarily through their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction allows for the precise joining of the (4-(dodecyloxy)phenyl) moiety to various other molecular fragments, building intricate structures. For example, 4-phenoxyphenylboronic acid is a key reactant in Suzuki-Miyaura coupling reactions to create diverse aryl derivatives. sigmaaldrich.com The long dodecyl chain of (4-(Dodecyloxy)phenyl)boronic acid can also play a crucial role in directing the assembly of these complex molecules, influencing their solubility and aggregation behavior, which are critical properties in the design of functional molecular systems.
Derivatization Strategies for Enhancing Reactivity or Functionality of (4-(Dodecyloxy)phenyl)boronic acid
The reactivity and functionality of boronic acids can be fine-tuned through various derivatization strategies. A common approach involves the conversion of the boronic acid into a boronate ester. This is a reversible reaction where the hydroxyl groups on the boron atom are replaced with alkoxy or aryloxy groups, often facilitated by the removal of water. wikipedia.org This transformation can enhance the stability and solubility of the boronic acid, making it more amenable to specific reaction conditions.
Another powerful strategy is the introduction of activating or directing groups onto the phenyl ring. For instance, nitrophenyl boronic acids have been developed as derivatizing agents for chromatography. vt.edu These derivatives exhibit enhanced reactivity and provide a means for sensitive detection. vt.edu Similarly, online, in-source chemical derivatization using phenylboronic acid has been shown to significantly improve the sensitivity of mass spectrometric analysis for saccharides by forming easily ionizable phenylboronate (B1261982) esters. nih.govnih.gov These derivatization techniques could be applied to (4-(Dodecyloxy)phenyl)boronic acid to enhance its performance in specific applications, such as improving its catalytic activity or its utility as a chemical sensor.
Supramolecular Assembly and Self-Organizing Systems
The amphiphilic nature of (4-(Dodecyloxy)phenyl)boronic acid, arising from its hydrophilic boronic acid head and hydrophobic dodecyl tail, makes it an excellent candidate for the construction of supramolecular assemblies and self-organizing systems. These organized structures exhibit emergent properties that are not present in the individual molecules.
Design and Fabrication of (4-(Dodecyloxy)phenyl)boronic acid-Based Liquid Crystalline Materials
Liquid crystals represent a state of matter with properties intermediate between those of conventional liquids and solid crystals, exhibiting both fluidity and long-range molecular order. greyhoundchrom.com The molecular shape and intermolecular interactions are key factors in the formation of liquid crystalline phases. (4-(Dodecyloxy)phenyl)boronic acid is a known building block for liquid crystals. lookchem.com The elongated, rod-like structure of the molecule, imparted by the long dodecyloxy chain and the phenylboronic acid group, is conducive to the formation of calamitic liquid crystal phases, such as nematic and smectic phases. greyhoundchrom.com
In these phases, the molecules align themselves along a common direction, leading to anisotropic material properties. The specific type of liquid crystal phase formed (nematic, smectic, etc.) and the temperature range over which it is stable can be tuned by modifying the molecular structure, for example, by altering the length of the alkyl chain or by introducing other functional groups. The synthesis of new pyridine-based liquid crystalline esters with different terminal chains is one area of research exploring these structure-property relationships. lookchem.com
Self-Assembly Mechanisms of (4-(Dodecyloxy)phenyl)boronic acid in Ordered Architectures
The self-assembly of (4-(Dodecyloxy)phenyl)boronic acid into ordered architectures is driven by a combination of non-covalent interactions. Hydrogen bonding between the boronic acid groups is a primary driving force, leading to the formation of dimers and larger aggregates. wikipedia.org The hydrophobic interactions between the long dodecyl chains also play a crucial role, promoting the segregation of these tails from more polar environments and leading to the formation of layered or micellar structures.
Furthermore, the boronic acid group can participate in reversible covalent interactions, particularly with diols, to form boronate esters. msu.edunih.gov This interaction is highly specific and directional, providing a powerful tool for directing the self-assembly process. msu.edu By incorporating diol-containing molecules into the system, it is possible to create highly ordered and functional supramolecular structures. The interplay of these various interactions—hydrogen bonding, hydrophobic effects, and reversible covalent bonding—governs the final morphology and properties of the self-assembled architectures. Research into glucose-responsive hybrid nanoassemblies, for example, demonstrates how the ordered arrangement of phenylboronic acid within a block copolymer matrix can be controlled. lookchem.com
Formation of Boronate Esters and Anhydrides in Supramolecular Scaffolds
Boronic acids are Lewis acids known for their ability to form reversible covalent bonds with molecules containing 1,2- or 1,3-diol functionalities, resulting in the formation of five- or six-membered cyclic boronate esters. wikipedia.orgnih.gov This reaction is an equilibrium process, sensitive to pH and the concentration of the diol. nih.govnih.gov In aqueous solutions with pH values near the pKa of the boronic acid (typically ~9 for arylboronic acids), the equilibrium shifts toward the formation of a more stable, negatively charged tetrahedral boronate complex. wikipedia.orgnih.gov
Furthermore, boronic acids can undergo intermolecular dehydration to form cyclic trimeric anhydrides known as boroxines. wikipedia.orgwiley-vch.de This self-condensation is also a reversible process, influenced by factors such as solvent and temperature.
The compound (4-(Dodecyloxy)phenyl)boronic acid leverages these fundamental reactions within supramolecular assemblies. Its amphiphilic character promotes self-organization into structures like micelles, vesicles, or liquid crystalline phases in which the boronic acid moieties are arrayed at the interface. This pre-organization within a supramolecular scaffold can facilitate and control the formation of boronate esters with guest diol molecules or the formation of intermolecular boroxine (B1236090) links. The long dodecyl chains provide the driving force for creating these ordered, non-covalent structures, which then serve as a framework for dynamic covalent chemistry at the boronic acid sites.
Advanced Materials Development
The integration of (4-(Dodecyloxy)phenyl)boronic acid into larger material systems has led to the development of advanced materials with tailored properties and functionalities. Its dual nature—a reactive boronic acid head and a structure-directing alkyl tail—makes it a versatile building block.
Polymeric Materials Incorporating (4-(Dodecyloxy)phenyl)boronic acid Moieties
Polymers functionalized with boronic acid groups have attracted significant attention for their responsive behaviors. rsc.orgelsevierpure.com While literature specifically detailing the polymerization of (4-(Dodecyloxy)phenyl)boronic acid is specialized, the general strategies involve creating a polymerizable monomer from the parent compound. This can be achieved by introducing a vinyl, acrylate, or acrylamide (B121943) group to the phenyl ring, which can then undergo polymerization, often through controlled radical polymerization techniques like Reversible Addition-Fragmentation chain Transfer (RAFT). rsc.orgnih.gov
Incorporating the (4-(Dodecyloxy)phenyl)boronic acid moiety as a side chain on a polymer backbone imparts unique characteristics. The long dodecyloxy tails can act as internal plasticizers, influence the polymer's solubility, and drive microphase separation, leading to the formation of structured domains within the material. The boronic acid groups bestow the polymer with the ability to interact with diols or respond to pH changes.
Table 1: Potential Properties of Polymers Incorporating (4-(Dodecyloxy)phenyl)boronic acid
| Polymer Architecture | Role of (4-(Dodecyloxy)phenyl)boronic acid Moiety | Resulting Polymer Properties | Potential Applications |
| Homopolymer | Pendant side chains | Hydrophobicity, potential for liquid crystalline behavior, reactive sites for cross-linking. | Specialty coatings, membranes. |
| Block Copolymer | Forms a hydrophobic, responsive block | Self-assembles into micelles or other nanostructures in selective solvents. Core or corona can be made responsive to pH or saccharides. | Nanocarriers for drug delivery, smart emulsifiers. |
| Grafted Copolymer | Grafted onto a polymer backbone | Modifies surface properties of the primary polymer, introduces responsive binding sites. | Functionalized surfaces, sensors. |
Coatings and Surface Modification with (4-(Dodecyloxy)phenyl)boronic acid
The amphiphilic structure of (4-(Dodecyloxy)phenyl)boronic acid makes it an excellent candidate for modifying the properties of surfaces. It can be used to form self-assembled monolayers (SAMs) on various substrates. For instance, when applied to a hydrophilic surface like silica (B1680970) or mica from a nonpolar solvent, the hydrophilic boronic acid heads can anchor to the surface, while the hydrophobic dodecyl tails orient outwards. This creates a highly non-polar, water-repellent coating.
Conversely, by using appropriate linker chemistry, the molecule can be anchored by its tail, exposing the boronic acid groups to the surrounding environment. Such a functionalized surface can then be used to selectively bind diol-containing molecules, such as sugars or glycoproteins. This has applications in the development of biosensors, chromatographic materials, and surfaces with tunable wettability. The long alkyl chain ensures the formation of a densely packed, organized monolayer, enhancing the stability and effectiveness of the functional coating.
Integration of (4-(Dodecyloxy)phenyl)boronic acid in Responsive Materials
"Smart" or responsive materials are designed to change their properties in response to external stimuli. mdpi.comrsc.org Materials incorporating (4-(Dodecyloxy)phenyl)boronic acid are inherently stimuli-responsive due to the dynamic nature of the boronic acid group. nih.gov
The key mechanism is the reversible formation of boronate esters. sigmaaldrich.com This equilibrium can be manipulated by several factors:
pH-Responsiveness: A change in pH alters the hybridization state of the boron atom from trigonal planar (neutral) to tetrahedral (anionic). nih.gov This change in charge and structure can trigger significant macroscopic changes in a material, such as the swelling or collapse of a hydrogel, or a change in the surface energy of a coating. nih.gov
Saccharide-Responsiveness: In the presence of polyols like glucose, the equilibrium shifts to form a boronate ester. nih.gov This specific binding event can be harnessed to create sensors where binding causes a detectable signal (e.g., optical or electrochemical). It can also be used to trigger the assembly or disassembly of a material. For example, a polymer network cross-linked by boronate esters can be dissolved by adding a high concentration of a competitive sugar, which displaces the polymer-based diols and breaks the cross-links. This principle is widely explored for self-regulated drug delivery systems. nih.govmdpi.com
The dodecyloxy tail plays a crucial role by influencing the local microenvironment where the binding event occurs, potentially sequestering the boronic acid groups in hydrophobic domains, which can affect their pKa and binding affinity.
Table 2: Stimuli-Response Mechanisms in Materials with (4-(Dodecyloxy)phenyl)boronic acid
| Stimulus | Chemical Mechanism | Material Response |
| Increase in pH (above pKa) | B(OH)₂ (trigonal) ⇌ B(OH)₃⁻ (tetrahedral, anionic) | Increased hydrophilicity, swelling of hydrogels, change in surface charge. |
| Addition of Diols (e.g., Glucose) | Boronic Acid + Diol ⇌ Boronate Ester | Cross-linking of polymers, disassembly of pre-formed complexes, change in optical properties. |
| Decrease in pH (below pKa) | Boronate Ester + H₂O ⇌ Boronic Acid + Diol | Cleavage of cross-links, release of bound diols, increased hydrophobicity. |
Spectroscopic and Crystallographic Characterization of 4 Dodecyloxy Phenyl Boronic Acid and Its Adducts
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of (4-(Dodecyloxy)phenyl)boronic acid in solution. By analyzing the chemical shifts, coupling constants, and signal intensities of various nuclei, primarily ¹H, ¹³C, and ¹¹B, a complete structural assignment can be achieved.
While one-dimensional (1D) NMR provides fundamental information, multi-dimensional NMR experiments are essential for unambiguous signal assignment, especially for a molecule with multiple overlapping signals like (4-(Dodecyloxy)phenyl)boronic acid. Techniques such as Heteronuclear Single Quantum Coherence (HETCOR) or HSQC are used to correlate proton signals with their directly attached carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) C-H correlations. researchgate.net For proton-proton correlations, Correlation Spectroscopy (COSY) is employed to identify neighboring protons within the dodecyloxy chain and the phenyl ring. researchgate.net
For (4-(Dodecyloxy)phenyl)boronic acid, these techniques would confirm the connectivity between the dodecyloxy chain and the phenyl ring at the para position and distinguish between the aromatic protons. Although specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on analogous structures. researchgate.netchemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (4-(Dodecyloxy)phenyl)boronic acid Predicted values are based on standard substituent effects and data from similar compounds. Actual values may vary based on solvent and experimental conditions.
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
|---|---|---|
| B(OH)₂ | 8.0 - 8.2 (broad s) | - |
| Phenyl H (ortho to -B(OH)₂) | 7.8 - 7.9 (d) | 136 - 137 |
| Phenyl H (ortho to -O(CH₂)₁₁CH₃) | 6.9 - 7.0 (d) | 114 - 115 |
| Phenyl C (ipso, attached to B) | - | 130 - 132 (often not observed) |
| Phenyl C (ipso, attached to O) | - | 162 - 163 |
| O-C H₂-(CH₂)₁₀CH₃ | 4.0 - 4.1 (t) | 68 - 69 |
| OCH₂-C H₂-(CH₂)₉CH₃ | 1.7 - 1.8 (quint) | 29 - 30 |
| -(CH₂)₉- | 1.2 - 1.5 (m, broad) | 22 - 32 |
NMR spectroscopy is highly effective for studying dynamic chemical processes. For boronic acids, this includes monitoring the reversible formation of boronate esters with diols, a process fundamental to their use in sensors and dynamic covalent chemistry. rsc.orgnsf.govmdpi.com The equilibrium can be monitored by observing the appearance of new signals corresponding to the boronate ester adduct and the change in chemical shifts of the participating nuclei. rsc.org
¹¹B NMR spectroscopy is particularly powerful for this purpose. The chemical shift of the boron atom is highly sensitive to its coordination environment, changing significantly as it transitions from a trigonal planar sp²-hybridized state in the free acid to a tetrahedral sp³-hybridized state in the boronate ester. nsf.govmdpi.comacs.orgnih.gov The rate of this exchange can also be studied. Furthermore, the pKa of the boronic acid, which is crucial for its binding affinity, can be determined by monitoring pH-dependent changes in the NMR spectra. nsf.govnih.gov The presence of the long dodecyl chain may also promote self-assembly or aggregation in certain solvents, a phenomenon that can be investigated using Diffusion-Ordered NMR Spectroscopy (DOSY), which separates signals based on the diffusion coefficient of the molecules. rsc.org
Single-Crystal X-ray Diffraction Analysis of (4-(Dodecyloxy)phenyl)boronic acid and its Complexes
Single-crystal X-ray diffraction (SCXRD) provides the definitive solid-state structure of a crystalline compound, offering precise data on bond lengths, bond angles, and, crucially, the arrangement of molecules within the crystal lattice. mdpi.comrsc.org This technique is essential for understanding the non-covalent interactions that govern the material's properties.
In the solid state, phenylboronic acids typically form robust, hydrogen-bonded dimers. The two boronic acid groups associate through a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring synthon. psu.edu This primary interaction dictates the local packing arrangement.
For (4-(Dodecyloxy)phenyl)boronic acid, additional intermolecular interactions are expected. The long, hydrophobic dodecyloxy chains would likely engage in van der Waals interactions, potentially leading to segregated polar and nonpolar domains within the crystal structure. This could result in layered structures where the hydrogen-bonded boronic acid dimers form a polar sheet, and the dodecyl chains interdigitate in a nonpolar layer. mdpi.com Other weak interactions, such as C-H···π interactions between the phenyl rings, could further stabilize the crystal packing. psu.edu The analysis of adducts, for instance with diols or Lewis bases, would reveal how the formation of boronate esters or coordination complexes alters these packing motifs. nih.gov
Table 2: Typical Hydrogen Bond Geometry in Phenylboronic Acid Dimers Data derived from studies of related phenylboronic acid crystal structures.
| Interaction | Typical Distance (Å) | Typical Angle (°) |
|---|
Polymorphism is the ability of a compound to crystallize in more than one distinct crystal structure, with each polymorph possessing different physical properties. Phenylboronic acids are known to exhibit polymorphism, arising from different possible arrangements of the hydrogen-bonded dimers or different conformations of the molecule. psu.edu
While specific polymorphs of (4-(Dodecyloxy)phenyl)boronic acid have not been detailed in the surveyed literature, its amphiphilic nature makes it a strong candidate for complex solid-state behavior. The interplay between the strong hydrogen bonding of the boronic acid head and the weaker, but cumulatively significant, van der Waals forces of the alkyl tail could lead to various packing arrangements, including potential liquid crystalline phases (thermotropic mesophases) where the molecules exhibit orientational order but lack full positional crystalline order. The specific polymorph obtained can be influenced by crystallization conditions such as solvent, temperature, and cooling rate.
Advanced Mass Spectrometry for Molecular Identification and Purity Assessment
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight of a compound and assessing its purity. For a molecule like (4-(Dodecyloxy)phenyl)boronic acid, soft ionization techniques such as Electrospray Ionization (ESI) are typically used to generate the intact molecular ion with minimal fragmentation.
High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula (C₁₈H₃₁BO₃). nih.gov Purity assessment is often performed by coupling liquid chromatography (LC) with mass spectrometry (LC-MS). This allows for the separation of the main compound from any impurities, which can then be identified and quantified. For trace-level quantification, tandem mass spectrometry (MS/MS) using techniques like Multiple Reaction Monitoring (MRM) offers exceptional sensitivity and selectivity. scirp.orgsciex.com In this method, a specific parent ion is selected, fragmented, and a characteristic fragment ion is monitored, providing a highly specific signal for the target analyte. sciex.com This is particularly useful for detecting trace impurities or for analyzing the compound in complex matrices.
Table 3: Predicted High-Resolution Mass Spectrometry Data for (4-(Dodecyloxy)phenyl)boronic acid
| Ion Species | Predicted Exact Mass (m/z) |
|---|---|
| [M+H]⁺ | 307.2439 |
| [M+Na]⁺ | 329.2258 |
| [M-H]⁻ | 305.2293 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding States
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the characteristic functional groups and probing the bonding environments within (4-(Dodecyloxy)phenyl)boronic acid. While specific spectral data for this exact compound is not extensively published, analysis of closely related phenylboronic acid derivatives provides a strong basis for interpretation.
The key vibrational modes for phenylboronic acids involve the B-O-H group, the B-C bond, and vibrations of the phenyl ring and the alkoxy chain. The formation of adducts, particularly boronate esters with diols, leads to characteristic shifts in these vibrational frequencies, confirming the covalent interaction.
Key Vibrational Assignments for Phenylboronic Acid Derivatives:
| Vibrational Mode | Typical Wavenumber (cm⁻¹) (IR) | Typical Wavenumber (cm⁻¹) (Raman) | Notes |
| O-H Stretching | 3200-3600 (broad) | - | Indicative of hydrogen-bonded hydroxyl groups on the boronic acid moiety. In the solid state, this often appears as a broad band due to intermolecular hydrogen bonding. |
| C-H Stretching (Aromatic) | 3000-3100 | 3000-3100 | Characteristic of the C-H bonds on the phenyl ring. |
| C-H Stretching (Aliphatic) | 2850-2960 | 2850-2960 | Arising from the dodecyloxy chain. |
| C=C Stretching (Aromatic) | 1600-1610 | 1600-1610 | Confirms the presence of the phenyl group. researchgate.net |
| B-O Stretching (asymmetric) | ~1330-1350 | - | A major indicator of the boronic acid group. This band is sensitive to the formation of boronate esters, often shifting to a lower frequency (e.g., ~1300 cm⁻¹) upon adduct formation. researchgate.net |
| B-O-H Bending | ~1002 | - | In-plane bending of the B-O-H group. researchgate.net |
| B-C Stretching | ~1090 | ~1090 | Represents the bond between the boron atom and the phenyl ring. researchgate.net |
| C-O Stretching (Ether) | 1220-1250 | - | Associated with the dodecyloxy substituent. researchgate.net |
| BO₂ Out-of-Plane Bending | ~630-700 | - | A characteristic out-of-plane deformation of the boronic acid group. researchgate.net |
This table is a compilation of data from related phenylboronic acid compounds and serves as a predictive guide for (4-(Dodecyloxy)phenyl)boronic acid.
Studies on analogous compounds like 4-vinylphenyl boronic acid and 4-mercaptophenylboronic acid have confirmed these general assignments. researchgate.netnih.govnih.gov For instance, in the FT-IR spectrum of boronate esters formed from 4-vinylphenyl boronic acid, bands in the region of 1220-1250 cm⁻¹ are assigned to C-O stretching, while those around 1000-1090 cm⁻¹ correspond to B-C stretching. researchgate.net Surface-Enhanced Raman Spectroscopy (SERS) studies of 4-mercaptophenylboronic acid have shown that the relative intensities of the vibrational modes can be influenced by environmental factors such as pH, which alters the charge distribution and molecular structure. nih.govnih.gov A characteristic Raman peak for 4-mercaptophenylboronic acid is observed at a Raman shift of 1586 cm⁻¹. nih.gov
Upon formation of an adduct with a diol, the most significant changes in the vibrational spectrum are expected for the B-O stretching and B-O-H bending modes, reflecting the change in coordination and geometry at the boron center from trigonal to tetrahedral.
Electronic Spectroscopy for Understanding Electronic Transitions (UV-Vis, Fluorescence)
Electronic spectroscopy, including UV-Visible (UV-Vis) absorption and fluorescence spectroscopy, provides critical information about the electronic structure and transitions within (4-(Dodecyloxy)phenyl)boronic acid and its adducts. The electronic properties are dominated by the π-system of the phenyl ring, which is in conjugation with the boronic acid group and influenced by the electron-donating dodecyloxy substituent.
UV-Visible Absorption Spectroscopy:
Phenylboronic acids typically exhibit absorption bands in the UV region corresponding to π-π* transitions of the aromatic ring. For phenylboronic acid itself, a UV-visible absorption spectrum shows a maximum (λmax) at approximately 262 nm. rsc.org The presence of the electron-donating dodecyloxy group at the para position is expected to cause a bathochromic (red) shift in the absorption maximum compared to unsubstituted phenylboronic acid, due to the extension of the conjugated system.
The formation of adducts with diols can significantly alter the electronic environment of the boronic acid, leading to observable changes in the UV-Vis spectrum. This phenomenon is the basis for the design of colorimetric sensors for diols. rsc.orgresearchgate.net The binding of a diol to the boronic acid moiety can change the hybridization of the boron atom from sp² to sp³, which in turn affects the electronic conjugation with the phenyl ring. This can result in either a hypsochromic (blue) or bathochromic shift of the absorption maximum, depending on the specific electronic structure of the boronic acid and the diol. rsc.orgresearchgate.net
Fluorescence Spectroscopy:
While many simple phenylboronic acids are not strongly fluorescent, their adducts with certain molecules, or when incorporated into larger fluorescent systems, can exhibit significant emission. The fluorescence properties are highly sensitive to the environment and the binding state of the boronic acid.
The formation of a boronate ester with a diol can lead to either an enhancement (chelation-enhanced fluorescence) or a quenching of the fluorescence signal. researchgate.netbath.ac.ukrsc.org For example, the interaction of a fluorescently tagged boronic acid with a diol can modulate its fluorescence through processes like Förster Resonance Energy Transfer (FRET). bath.ac.uk
The fluorescence of boronic acid-containing systems can also be pH-dependent. At basic pH, the boronic acid can exist in its anionic tetrahedral form, which can alter the fluorescence emission compared to the neutral trigonal form present at acidic or neutral pH. researchgate.net The excitation and emission maxima are characteristic of the specific fluorophore system incorporating the boronic acid. For instance, boron difluoride adducts with 4-alkoxyphenyl substituents have been shown to be strongly fluorescent, with emission maxima dependent on the substitution pattern and the solvent. researchgate.net
Computational and Theoretical Studies on 4 Dodecyloxy Phenyl Boronic Acid
Quantum Chemical Calculations for Molecular Structure and Electronic Properties
Quantum chemical calculations are fundamental in predicting the geometry and electronic landscape of a molecule. For (4-(Dodecyloxy)phenyl)boronic acid, these calculations can elucidate the influence of the electron-donating dodecyloxy group and the electron-withdrawing boronic acid moiety on the phenyl ring.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and reactivity of chemical systems. researchgate.netmdpi.com A DFT study on (4-(Dodecyloxy)phenyl)boronic acid would involve optimizing its molecular geometry to find the most stable conformation and then calculating various electronic properties that act as descriptors of its chemical reactivity. researchgate.netscielo.org.mx
The long dodecyloxy chain introduces significant conformational flexibility. DFT calculations would explore the potential energy surface to identify low-energy conformers, considering the orientation of the alkoxy chain and the boronic acid group relative to the phenyl ring.
From the optimized structure, a range of global reactivity descriptors can be calculated to predict the molecule's behavior in chemical reactions. These descriptors provide a quantitative measure of the molecule's stability and reactivity. mdpi.com For instance, a molecule with a small energy gap between its frontier orbitals is generally more reactive. researchgate.net
Table 1: Key Reactivity Descriptors from DFT and Their Significance
| Descriptor | Symbol | Formula | Significance |
| Ionization Potential | I | I ≈ -EHOMO | The energy required to remove an electron; indicates susceptibility to electrophilic attack. |
| Electron Affinity | A | A ≈ -ELUMO | The energy released upon gaining an electron; indicates susceptibility to nucleophilic attack. |
| Chemical Potential | µ | µ = (EHOMO + ELUMO) / 2 | Represents the "escaping tendency" of electrons from a system. |
| Chemical Hardness | η | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution; harder molecules are less reactive. |
| Electrophilicity Index | ω | ω = µ² / 2η | A global index that quantifies the electrophilic nature of a molecule. |
This table represents typical descriptors that would be calculated in a DFT study. The formulas shown are based on Koopmans' theorem, providing an approximation of these values from the energies of the frontier molecular orbitals (HOMO and LUMO).
Molecular Orbital (MO) theory describes the wave-like behavior of electrons in molecules. An analysis of the MOs of (4-(Dodecyloxy)phenyl)boronic acid, particularly the Frontier Molecular Orbitals (FMOs), is crucial for understanding its chemical reactivity and electronic transitions. dergipark.org.trdntb.gov.ua The FMOs consist of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com
The interaction between the HOMO of a nucleophile and the LUMO of an electrophile governs many chemical reactions. youtube.com For (4-(Dodecyloxy)phenyl)boronic acid, the character and energy of these orbitals would be of primary interest.
HOMO: The HOMO is the outermost orbital containing electrons. In (4-(Dodecyloxy)phenyl)boronic acid, the HOMO is expected to be primarily located on the phenyl ring and the oxygen atom of the dodecyloxy group. The electron-donating nature of the alkoxy group would raise the energy of the HOMO, making the molecule a better electron donor (nucleophile) compared to unsubstituted phenylboronic acid.
LUMO: The LUMO is the innermost orbital without electrons. The LUMO for this molecule is anticipated to be centered on the boronic acid group and the phenyl ring. The empty p-orbital on the boron atom makes the boronic acid group a good electron acceptor (electrophile), thus lowering the energy of the LUMO.
The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller gap suggests that the molecule can be more easily excited, indicating higher reactivity.
Table 2: Expected Characteristics of Frontier Orbitals for (4-(Dodecyloxy)phenyl)boronic acid
| Molecular Orbital | Expected Primary Location | Expected Energy Level | Role in Reactivity |
| HOMO | Phenyl ring, Oxygen of the alkoxy group | Relatively high (due to electron-donating group) | Acts as the electron-donating orbital in reactions with electrophiles. |
| LUMO | Boronic acid group (empty p-orbital of Boron), Phenyl ring | Relatively low (due to electron-accepting group) | Acts as the electron-accepting orbital in reactions with nucleophiles. |
Molecular Dynamics Simulations for Self-Assembly and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.netnih.gov For an amphiphilic molecule like (4-(Dodecyloxy)phenyl)boronic acid, with its polar boronic acid head and nonpolar dodecyl tail, MD simulations are invaluable for investigating its self-assembly behavior in different environments. msu.edunih.gov
A typical MD simulation would model a system containing numerous molecules of (4-(Dodecyloxy)phenyl)boronic acid, along with solvent molecules (e.g., water), over a period ranging from nanoseconds to microseconds. The simulation would track the trajectory of each atom based on a defined force field, which describes the potential energy of the system. researchgate.net
These simulations could reveal:
Aggregation and Micelle Formation: How individual molecules come together to form larger aggregates, such as micelles or bilayers, in aqueous solution. The hydrophobic dodecyl chains would likely drive the core formation, while the hydrophilic boronic acid heads would interface with the water.
Intermolecular Interactions: The specific non-covalent interactions that stabilize the self-assembled structures. This includes hydrophobic interactions between the alkyl chains and hydrogen bonding between the boronic acid groups and with water molecules.
Influence of Environment: How factors like solvent polarity, temperature, and concentration affect the size, shape, and stability of the resulting nanostructures.
Table 3: Hypothetical MD Simulation Parameters for (4-(Dodecyloxy)phenyl)boronic acid Self-Assembly
| Parameter | Description | Purpose |
| System Composition | (4-(Dodecyloxy)phenyl)boronic acid molecules and explicit solvent (e.g., water) | To model the behavior in a specific medium. |
| Force Field | e.g., GROMOS, CHARMM, AMBER | To define the potential energy and forces between atoms. |
| Simulation Time | Nanoseconds to Microseconds | To allow sufficient time for self-assembly processes to occur. |
| Thermodynamic Ensemble | e.g., NVT (constant Number of particles, Volume, Temperature), NPT (constant Number of particles, Pressure, Temperature) | To simulate conditions that mimic a real-world experiment. |
| Analysis Metrics | Radial Distribution Functions, Cluster Analysis, Radius of Gyration | To quantify the structure, size, and dynamics of the formed aggregates. |
Mechanistic Modeling of Reactions Involving (4-(Dodecyloxy)phenyl)boronic acid
Mechanistic modeling uses computational methods to map out the detailed pathway of a chemical reaction. For reactions involving (4-(Dodecyloxy)phenyl)boronic acid, such as Suzuki-Miyaura cross-coupling or the formation of boronate esters with diols, these models can provide a step-by-step understanding at the atomic level.
This type of study typically involves:
Locating Stationary Points: Calculating the structures and energies of reactants, intermediates, transition states, and products along a proposed reaction coordinate.
Calculating Activation Energies: Determining the energy barrier (activation energy) for each step of the reaction by finding the transition state structure. This helps in predicting the reaction rate and identifying the rate-determining step.
Visualizing Reaction Pathways: Creating a potential energy surface that illustrates the energetic landscape of the reaction, providing a visual representation of the mechanism.
For example, modeling the reaction of (4-(Dodecyloxy)phenyl)boronic acid with a diol would help elucidate the mechanism of boronate ester formation, a key interaction for its use in sensors and self-assembling systems. msu.edu The calculations could clarify the role of solvent molecules and whether the reaction proceeds through a neutral or anionic pathway, depending on the pH.
Future Research Directions and Emerging Opportunities for 4 Dodecyloxy Phenyl Boronic Acid
Exploration of Novel Synthetic Pathways and Catalytic Systems
The synthesis of arylboronic acids, including (4-(Dodecyloxy)phenyl)boronic acid, is a cornerstone of modern organic chemistry. However, many current methods rely on harsh conditions or expensive reagents. acs.orgnih.govresearchgate.net Future research is intensely focused on developing more efficient, milder, and versatile synthetic routes.
A significant area of development is the direct synthesis of arylboronic acids from more readily available starting materials like aryl chlorides. Researchers have reported a simple and efficient palladium-catalyzed method using the underutilized reagent tetrahydroxydiboron (B82485) (B₂(OH)₄). acs.orgnih.govresearchgate.net This approach avoids the need for highly reactive organometallic species and can be performed without anhydrous solvents, making it more practical for large-scale synthesis. nih.gov
Beyond palladium, other transition metals are being explored for novel catalytic transformations. Systems based on manganese, silver, and iron have been shown to generate aryl radicals from arylboronic acids, enabling new types of carbon-carbon bond-forming reactions. bohrium.com Nickel-catalyzed borylation is also emerging as a cost-effective alternative, with methods developed for the borylative cleavage of C-N bonds. bohrium.comorganic-chemistry.org Furthermore, iridium-catalyzed C-H activation presents a powerful strategy for the direct borylation of aromatic rings, offering high efficiency and functional group tolerance. organic-chemistry.org
A particularly exciting frontier is the development of metal-free synthesis. Photoinduced borylation, using visible light and a photocatalyst like phenothiazine, allows for the synthesis of boronic acids from haloarenes under mild, metal-free conditions. organic-chemistry.org Another groundbreaking approach involves incorporating boronic acid into the reactive center of an enzyme. scitechdaily.comtechexplorist.com Through directed evolution, these "new-to-nature" enzymes can achieve highly selective and rapid catalysis at low temperatures and without toxic solvents, paving the way for highly sustainable synthesis. scitechdaily.comtechexplorist.com
Table 1: Emerging Catalytic Systems for Arylboronic Acid Synthesis
| Catalytic System | Precursor | Key Advantages |
|---|---|---|
| Palladium-Phosphine Complexes | Aryl Chlorides | Direct synthesis, mild conditions, functional group tolerance. acs.orgnih.gov |
| Iron/Persulfate | Arylboronic Acids | Inexpensive, environmentally friendly, generates aryl radicals. bohrium.com |
| Iridium-Silyl Ligands | Arenes | Direct C-H borylation, high efficiency. organic-chemistry.org |
| Nickel-NHC Ligands | Aryl Amines/Ethers | Cleavage of C-N/C-O bonds, cost-effective. organic-chemistry.org |
| Phenothiazine (Photocatalyst) | Haloarenes | Metal-free, uses visible light, excellent functional group tolerance. organic-chemistry.org |
Advanced Applications in Smart Materials and Adaptive Systems
The ability of the boronic acid group to form reversible covalent bonds with diols is the foundation for its use in a wide array of "smart" materials that respond to specific chemical stimuli. researchgate.netnih.gov (4-(Dodecyloxy)phenyl)boronic acid, with its amphiphilic nature, is an ideal building block for such systems.
One of the most promising areas is in biomedical applications. Phenylboronic acid-based polymers are being extensively investigated as stimuli-responsive materials for drug delivery, tissue engineering, and biosensing platforms. researchgate.netnih.gov These materials can be designed to release a therapeutic agent in response to changes in pH or the presence of specific biomolecules like glucose. nih.gov For example, hydrogels containing phenylboronic acid can exhibit glucose-selectivity, making them ideal candidates for developing self-regulating insulin (B600854) delivery systems for an "artificial pancreas". nih.govjosai.ac.jp The reversible nature of the boronate ester bond also imparts self-healing and shear-thinning properties to these materials. researchgate.net
The interaction is not limited to small molecules. Phenylboronic acids can bind to the polysaccharide-rich surfaces of cells, a property that can be harnessed to modulate cell attachment and differentiation on tissue engineering scaffolds. researchgate.net This opens up possibilities for creating dynamic material surfaces that can guide tissue regeneration.
In the realm of adaptive systems, boronic acids are being used to tune the properties of supramolecular gels. The introduction of boronic acids can significantly alter the rheological and photophysical properties of these materials, allowing for the creation of gels that change their structure and function in response to external signals. acs.org For instance, supramolecular complexes formed between phenylboronic acid-modified cyclodextrins and polymers can create molecular "necklaces" that disassemble in the presence of sugars, providing a novel mechanism for responsive material design. josai.ac.jp
Table 2: Applications of Boronic Acid-Based Smart Materials
| Material Type | Stimulus | Application |
|---|---|---|
| Phenylboronic Acid Polymers | pH, Diols (e.g., Glucose) | Drug delivery, tissue engineering, biosensing. researchgate.netnih.gov |
| Boronic Acid Hydrogels | Glucose | Self-regulating insulin delivery, glucose sensors. nih.gov |
| Supramolecular Gels | Chemical analytes, Light | Tunable rheology, sensing, adaptive systems. acs.org |
Integration into Sustainable Chemical Processes
The principles of green chemistry are increasingly guiding research in organic synthesis, and boronic acid chemistry is well-positioned to contribute to more sustainable processes. Future research will focus on minimizing waste, reducing energy consumption, and using environmentally benign solvents and catalysts.
Enzymatic catalysis, as mentioned earlier, represents a major step towards sustainability. By harnessing the power of enzymes incorporating boronic acid, reactions can be performed in water at ambient temperatures, drastically reducing the environmental footprint compared to traditional organic synthesis. scitechdaily.comtechexplorist.com Another key strategy is the development of catalytic dehydrative reactions. Using boronic acids as catalysts for the removal of hydroxyl groups generates water as the sole byproduct, offering a significantly more atom-economical and cleaner alternative to methods that require stoichiometric activating agents and produce substantial waste. bath.ac.uk
The use of green solvents is another critical aspect. Researchers are developing methods for performing borylation reactions, such as the Miyaura borylation, in water. organic-chemistry.org The use of micellar conditions, where the reaction takes place inside nanoscale aggregates in water, allows for the efficient synthesis of boronic esters from aryl bromides with reduced reliance on volatile organic solvents. organic-chemistry.org
Furthermore, multicomponent reactions (MCRs) that incorporate boronic acids are being explored as a way to improve process efficiency. nih.gov MCRs, where three or more reactants combine in a single step to form a product, reduce the number of synthetic and purification steps, thereby saving time, energy, and solvents. nih.gov The use of activation methods like microwave irradiation in these reactions can further enhance their green credentials by dramatically reducing reaction times. nih.gov
Challenges and Prospects in Boronic Acid Research
Despite the immense potential, several challenges remain in the field of boronic acid research. Overcoming these hurdles will be crucial for the widespread adoption of these compounds in advanced applications.
A significant synthetic challenge is achieving precise control over regioselectivity and stereoselectivity, particularly in reactions involving unsymmetrical starting materials. researchgate.net While catalysis has made great strides, the development of catalysts that can deliver high selectivity for a broad range of substrates remains an active area of research. Another practical challenge is the often highly polar nature of boronic acids, which can make them difficult to handle, purify, and characterize, sometimes necessitating their conversion to more manageable boronate esters. researchgate.net The stability of the carbon-boron bond itself can also be an issue, with deboronation being a potential side reaction under certain synthetic conditions. nih.gov
In catalysis, while progress has been made, many current boron-based catalysts are too slow or not sufficiently enantioselective for industrial applications, limiting their use in the synthesis of chiral molecules like pharmaceuticals. scitechdaily.com For smart materials, a key challenge is tuning the pKa of the phenylboronic acid to ensure that hydrogels and other responsive systems are stable and functional at physiological pH. researchgate.net
Looking forward, the prospects for boronic acid research are exceptionally bright. The development of peptide boronic acids is opening new avenues in synthetic immunology, with the potential to create novel immunotherapies and targeted drug delivery systems. sciencedaily.com In materials science, the unique reactivity of the boronic acid group will continue to be exploited to create increasingly complex and functional materials, from advanced sensors to materials that can mimic biological processes. As synthetic methods become more robust, sustainable, and scalable, compounds like (4-(Dodecyloxy)phenyl)boronic acid will undoubtedly play a central role in the next generation of advanced materials and chemical technologies.
Q & A
What are the established synthetic routes for (4-(Dodecyloxy)phenyl)boronic acid, and how can purity be validated?
Level: Basic
Answer:
The synthesis typically involves Suzuki-Miyaura cross-coupling or direct boronation of pre-functionalized aryl halides. For example:
- Procedure: React 4-(dodecyloxy)phenyl halides with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and a base (K₂CO₃) in anhydrous THF at 80–100°C for 12–24 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Validation:
- ¹H/¹³C NMR: Confirm structure via characteristic peaks (e.g., δ 8.07 ppm for aromatic protons, δ 198.21 ppm for carbonyl groups in derivatives) .
- HPLC/LC-MS: Ensure >95% purity by monitoring residual solvents or unreacted precursors.
How does the dodecyloxy substituent influence electronic properties and reactivity in cross-coupling reactions?
Level: Advanced
Answer:
The long alkoxy chain introduces steric hindrance and electron-donating effects, altering reaction kinetics:
- Steric Effects: Reduces accessibility of the boronic acid group, slowing transmetalation in Suzuki reactions. Compare with shorter alkoxy analogs (e.g., 4-butoxyphenylboronic acid, CAS 105365-51-3) .
- Electronic Effects: The electron-donating -OR group increases electron density on the aryl ring, enhancing oxidative stability but reducing electrophilicity.
- Methodological Adjustment: Use polar aprotic solvents (DMF, DMSO) and elevated temperatures (80–120°C) to overcome steric barriers .
What are the challenges in characterizing boronic acid aggregation states, and how can they be addressed?
Level: Advanced
Answer:
Boronic acids often form cyclic trimers (boroxines) or dimers, complicating NMR interpretation:
- Detection:
- Mitigation: Analyze samples in deuterated DMSO or THF, which stabilize monomers by hydrogen bonding .
How can single-molecule conductance studies inform applications in molecular electronics?
Level: Advanced
Answer:
The boronic acid group enables covalent attachment to electrodes or biomolecules:
- Experimental Design: Use scanning tunneling microscopy (STM) or mechanically controllable break junctions (MCBJ) to measure conductance under applied voltages (e.g., 100–200 mV) .
- Data Interpretation: 2D conductance histograms reveal distinct conductance peaks corresponding to molecular junctions. For example, 4-(methylthio)phenyl boronic acid shows conductance values of 10⁻³–10⁻⁴ G₀ under 200 mV .
What strategies improve stability during storage and handling?
Level: Basic
Answer:
- Storage: Keep under inert gas (Ar/N₂) at –20°C in amber vials to prevent oxidation and moisture absorption .
- Handling: Use gloveboxes for air-sensitive reactions. Pre-dry solvents (e.g., molecular sieves for THF).
- Decomposition Signs: Discoloration (yellow to brown) or precipitate formation indicates degradation.
How does (4-(Dodecyloxy)phenyl)boronic acid interact with glycoproteins, and what methodologies quantify binding?
Level: Advanced
Answer:
The boronic acid moiety binds vicinal diols (e.g., saccharides on glycoproteins) via reversible ester formation:
- Assays:
- Surface Plasmon Resonance (SPR): Immobilize the compound on a sensor chip and measure binding kinetics (ka/kd) with analytes like fetuin .
- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) .
- Applications: Enables glycoprotein enrichment for proteomics or biosensor development.
How do contradictory NMR data arise in boronic acid characterization, and how should they be resolved?
Level: Advanced
Answer:
Discrepancies often stem from solvent effects or tautomerism:
- Example: In DMSO, ¹H NMR may show broadened peaks due to hydrogen bonding, whereas CDCl₃ resolves sharp signals but promotes trimerization .
- Resolution:
- Compare spectra across solvents (DMSO-d₆ vs. CD₃OD).
- Use decoupling experiments (e.g., ¹H-¹¹B) to assign overlapping peaks.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
